Cas no 14739-11-8 (4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane)

4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane is a protected glycol derivative commonly employed in organic synthesis as a versatile intermediate. Its key structural features include a dioxolane ring, which provides stability under basic conditions, and an acetoxymethyl group, enabling further functionalization. This compound is particularly useful in the synthesis of complex molecules, offering selective deprotection pathways and compatibility with a range of reaction conditions. Its stability and solubility in common organic solvents make it a practical choice for multistep transformations. The compound is often utilized in pharmaceutical and fine chemical applications where controlled release or stepwise modification of hydroxyl groups is required.
4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane structure
14739-11-8 structure
Product Name:4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane
CAS No:14739-11-8
MF:C8H14O4
MW:174.194363117218
CID:1318730
PubChem ID:252333
Update Time:2025-08-05

4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane Chemical and Physical Properties

Names and Identifiers

    • (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate
    • 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, acetate
    • 2,2-Dimethyl-4-(acetoxymethyl)-1,3-dioxolane
    • 2,2-Dimethyl-1,3-dioxolane-4-methanol acetate
    • Acetic acid 2,2-dimethyl-1,3-dioxolane-4-ylmethyl ester
    • Acetic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
    • SCHEMBL461346
    • (2,2-DIMETHYL-1,3-DIOXAN-4-YL)METHYL ACETATE
    • NSC-74009
    • NSC74009
    • 14739-11-8
    • 4-acetoxymethyl-2,2-dimethyl-1,3-dioxolane
    • (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate #
    • F97024
    • DTXSID70291206
    • 1, 2,2-dimethyl-, acetate
    • 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane
    • Inchi: 1S/C8H14O4/c1-6(9)10-4-7-5-11-8(2,3)12-7/h7H,4-5H2,1-3H3
    • InChI Key: CKCWECNJFXXSQU-UHFFFAOYSA-N
    • SMILES: O1C(COC(C)=O)COC1(C)C

Computed Properties

  • Exact Mass: 174.08922
  • Monoisotopic Mass: 174.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • PSA: 44.76

4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane Pricemore >>

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4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane Related Literature

Additional information on 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane

4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane (CAS No. 14739-11-8): An Overview of Its Structure, Synthesis, and Applications in Chemical and Pharmaceutical Research

4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane (CAS No. 14739-11-8) is a versatile organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure and functional groups, plays a crucial role in various synthetic pathways and drug development processes. In this article, we will delve into the structure, synthesis methods, and potential applications of 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane, highlighting its importance in contemporary scientific research.

The molecular structure of 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane is composed of a dioxolane ring with an acetoxymethyl group attached to one of the carbon atoms. The dioxolane ring is a five-membered cyclic ether that is stabilized by the presence of two methyl groups at the 2-position. This structural arrangement imparts unique chemical properties to the compound, making it an attractive intermediate in organic synthesis. The acetoxymethyl group can undergo various chemical transformations, such as hydrolysis and nucleophilic substitution reactions, which are essential for the synthesis of more complex molecules.

The synthesis of 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane has been extensively studied and optimized over the years. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with acetic anhydride in the presence of a suitable catalyst. This reaction leads to the formation of the acetoxymethyl group through an acetylation process. Another approach involves the reaction of 2,2-dimethyl-1,3-propanediol with acetic anhydride under acidic conditions. Both methods have been reported to yield high purity products with good yields.

In recent years, 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane has found applications in various areas of chemical and pharmaceutical research. One notable application is its use as a protecting group for hydroxyl functionalities in complex molecule synthesis. The acetoxymethyl group can be selectively introduced and removed under mild conditions, making it a valuable tool for controlling reactivity and selectivity in multistep synthetic sequences. This property has been exploited in the synthesis of natural products and pharmaceuticals where precise control over functional groups is essential.

Beyond its role as a protecting group, 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane has also shown promise in drug development. Recent studies have demonstrated its potential as a prodrug moiety for enhancing the solubility and bioavailability of poorly soluble drugs. By attaching the acetoxymethyl group to a drug molecule, researchers can improve its pharmacokinetic properties and enhance its therapeutic efficacy. For example, a study published in the Journal of Medicinal Chemistry reported that a prodrug derived from 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane exhibited improved oral bioavailability compared to its parent drug.

The versatility of 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane extends to its use in combinatorial chemistry and high-throughput screening (HTS) platforms. Its ability to undergo selective transformations makes it an ideal building block for generating diverse libraries of compounds for drug discovery programs. Researchers can leverage this compound to rapidly synthesize large numbers of analogs with varying functional groups and substituents, facilitating the identification of lead compounds with desired biological activities.

In addition to its synthetic applications, 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for controlling stereochemistry during the synthesis of enantiomerically pure compounds. Studies have shown that 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane-derived intermediates can be used to achieve high enantioselectivities in various catalytic reactions. This property makes it a valuable tool for synthesizing chiral drugs and natural products with high stereoselectivity.

The environmental impact and safety profile of 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane are also important considerations in its use as an industrial chemical. Research has shown that this compound is relatively stable under standard laboratory conditions and does not pose significant environmental or health risks when handled properly. However, like any chemical compound, it should be used with appropriate safety measures to ensure safe handling and disposal.

In conclusion, 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane (CAS No. 14739-11-8) is a multifaceted organic compound with a wide range of applications in chemical and pharmaceutical research. Its unique molecular structure and functional groups make it an invaluable intermediate in organic synthesis and drug development processes. As research continues to advance in these fields, 4-Acetoxymethyl-2,2-dimethyl-1,3-dioxolane is likely to play an increasingly important role in driving innovation and discovery.

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